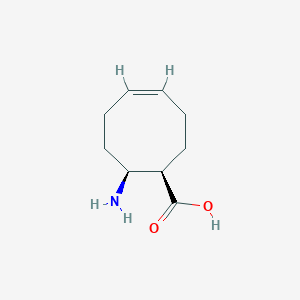![molecular formula C20H19N3OS B2609409 3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392253-34-8](/img/structure/B2609409.png)
3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound and its derivatives have been a subject of research due to their promising biological applications and interesting chemical properties. Studies involve the synthesis of antipyrine derivatives, characterized by their crystalline structure and stabilization through hydrogen bonds, π-interactions, and electrostatic energy contributions. These compounds are explored for their potential in forming molecular sheets primarily stabilized by hydrogen bonds, with electrostatic energy playing a dominant role in their stabilization (Saeed et al., 2020).
Biological Evaluation
Benzamide derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their inhibitory potential against various enzymes, revealing their importance in the field of medicinal chemistry. These evaluations offer insights into the potential binding capabilities of these compounds with nucleotide protein targets, underscoring their relevance for further applications in drug development (Saeed et al., 2015).
Antimicrobial Activity
Research also extends to the design and synthesis of novel analogs, including pyrazole derivatives, demonstrating promising antibacterial activity against significant pathogens. These studies highlight the non-cytotoxic concentrations at which these compounds exhibit antibacterial properties, suggesting their therapeutic potential (Palkar et al., 2017).
Heterocyclic Synthesis Applications
The utilization of enaminonitriles in heterocyclic synthesis showcases the versatility of the compound and its derivatives in synthesizing a variety of pyrazole, pyridine, and pyrimidine derivatives. These synthetic methodologies contribute to the expansion of the heterocyclic compound library, potentially leading to the discovery of new therapeutic agents (Fadda et al., 2012).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Thienopyrazoles and benzamides are classes of compounds that have been studied for their potential biological activities. They are known to interact with various targets in the body, including enzymes, receptors, and other proteins, depending on their specific structures and functional groups .
Mode of Action
The mode of action of these compounds can vary widely, but it generally involves binding to their target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Biochemical Pathways
Thienopyrazoles and benzamides can affect various biochemical pathways, depending on their specific targets. These can include signaling pathways, metabolic pathways, and others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can also vary widely, depending on their specific structures. Factors such as solubility, stability, and molecular size can influence their bioavailability .
Result of Action
The molecular and cellular effects of these compounds can include changes in gene expression, enzyme activity, cellular signaling, and other processes .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
3,5-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-8-14(2)10-15(9-13)20(24)21-19-17-11-25-12-18(17)22-23(19)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIIHGFMSBSLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)


![6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/structure/B2609345.png)


![3-(4-bromobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609349.png)